N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperidine and methanesulfonyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and trifluoromethyl-substituted aromatic compounds. Examples include:
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)phenol
- 2-chloro-5-(trifluoromethyl)aniline .
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring and methanesulfonamide group contribute to its biological activity .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O3S/c1-25(23,24)21(10-14(22)20-7-3-2-4-8-20)13-9-11(15(17,18)19)5-6-12(13)16/h5-6,9H,2-4,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBIKAQAOPXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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